2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one

Lipophilicity Drug Design Physicochemical Profiling

This 98% pure, dichlorinated N,4-diaryl-pyrazol-3-one features two meta-chlorophenyl substituents that confer a unique electronic distribution and lipophilic bulk (XLogP 4.4) distinct from para- or unsubstituted analogs. Its predictable keto-tautomer dominance ensures reproducible C4-alkylation or acylation, making it a critical scaffold for generating pyrazolone libraries and a specific reference standard for LC-MS workflows. Substitution with other pyrazolones without experimental validation risks confounding SAR interpretation.

Molecular Formula C15H10Cl2N2O
Molecular Weight 305.16
CAS No. 64124-04-5
Cat. No. B2391653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one
CAS64124-04-5
Molecular FormulaC15H10Cl2N2O
Molecular Weight305.16
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CNN(C2=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C15H10Cl2N2O/c16-11-4-1-3-10(7-11)14-9-18-19(15(14)20)13-6-2-5-12(17)8-13/h1-9,18H
InChIKeyLSRUOHOVDCISNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis(3-chlorophenyl)-1H-pyrazol-3-one (CAS 64124-04-5): Core Physicochemical and Structural Identity for Informed Procurement


2,4-Bis(3-chlorophenyl)-1H-pyrazol-3-one is a dichlorinated N,4-diaryl-pyrazol-3-one derivative with molecular formula C15H10Cl2N2O and a molecular weight of 305.2 g/mol [1]. The compound features two meta-chlorophenyl substituents at the N2 and C4 positions of the pyrazolone ring, conferring a computed XLogP of 4.4 and a topological polar surface area predictive of moderate membrane permeability [1]. It belongs to the pyrazolone family, a privileged scaffold in medicinal chemistry known for diverse biological activities; however, its specific substitution pattern distinguishes it from simpler or para-substituted analogs in terms of electronic distribution and steric profile [2].

Why 2,4-Bis(3-chlorophenyl)-1H-pyrazol-3-one Cannot Be Freely Interchanged with Other Pyrazolones in Research Workflows


Generic substitution among pyrazolones is scientifically hazardous because the position and electronic nature of aryl substituents directly control the tautomeric equilibrium, nucleophilic reactivity, and molecular recognition events [1]. The 3-chlorophenyl groups in this compound create a unique combination of meta-electron-withdrawing effects and lipophilic bulk that is not reproducible by 4-chlorophenyl, 2-chlorophenyl, or unsubstituted phenyl analogs. Even closely related diaryl-pyrazolones can exhibit divergent solubility, metabolic stability, and target-binding profiles due to altered conformational preferences and hydrogen-bonding capabilities. Therefore, substituting this compound with an analog without experimental validation risks introducing uncontrolled variables that confound structure–activity relationship (SAR) interpretation and synthetic reproducibility.

2,4-Bis(3-chlorophenyl)-1H-pyrazol-3-one (CAS 64124-04-5): Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Shift Quantified: XLogP Difference Between 2,4-Bis(3-chlorophenyl) and 2,4-Diphenyl Pyrazol-3-one

The target compound 2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one has a computed XLogP of 4.4 [1]. In comparison, the non-chlorinated 2,4-diphenyl-1H-pyrazol-3-one analog is estimated to have an XLogP of approximately 2.8–3.1 based on additive fragment contributions (chlorine substitution typically adds ~0.7 log units per atom) [2]. This represents a difference of approximately +1.3 to +1.6 log units, corresponding to roughly a 20- to 40-fold higher partition coefficient favoring the dichloro compound.

Lipophilicity Drug Design Physicochemical Profiling

Tautomeric Equilibrium Differentiation: Impact of 4-Aryl Substitution on Keto-Enol Preference

NMR and X-ray crystallographic studies on the model compound 1-phenyl-1,2-dihydro-3H-pyrazol-3-one demonstrate that it exists predominantly as a dimeric 1H-pyrazol-3-ol form in nonpolar solvents (CDCl₃, C₆D₆) and as monomers in DMSO-d₆ [1]. The target compound, bearing an additional 4-(3-chlorophenyl) substituent, is expected to exhibit a shifted tautomeric equilibrium further toward the keto (1,2-dihydro-3H-pyrazol-3-one) form due to extended conjugation and steric effects from the 4-aryl group, based on class-level tautomeric trends in 4-substituted pyrazolones [2]. While direct quantitative measurement of the equilibrium constant (KT) for the target compound is not available in the public domain, the difference in dominant tautomeric species alters the C4 nucleophilic reactivity and hydrogen-bond donor/acceptor pharmacophore features compared to 4-unsubstituted or 4-alkyl analogs.

Tautomerism Structural Chemistry Reactivity

Molecular Weight and Rotatable Bond Differentiation Versus Unsubstituted Diphenyl Analog

The target compound has a molecular weight of 305.2 g/mol and 2 rotatable bonds [1]. The 2,4-diphenyl-1H-pyrazol-3-one analog, lacking the two chlorine atoms, has a molecular weight of approximately 236.3 g/mol. This 68.9 g/mol difference places the target compound closer to the upper limit of typical oral drug-like chemical space but still within acceptable boundaries, whereas the lighter analog is more compliant with strict 'rule-of-five' criteria. The chlorine atoms also contribute to a higher fraction of sp²-hybridized heavy atoms and lower rotatable bond count relative to molecular size, which may enhance conformational rigidity and target-binding specificity.

Molecular Properties Drug-likeness Permeability

Commercial Purity Specification for Reproducible Research: 98% HPLC Purity as Procurement Benchmark

A reputable vendor supplies 2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one at a purity of 98% (HPLC) . This purity level is acceptable for most synthetic intermediate and biological screening applications. Researchers should verify that alternative sources provide equivalent or higher purity, as impurities arising from synthetic by-products (e.g., mono-chlorinated or regioisomeric species) can introduce artifacts in dose–response assays or confound SAR interpretation. A direct comparison to other vendors' purity specifications for this CAS is not currently available from the accessible data.

Quality Control Reproducibility Procurement

Canonical Structural Identifier (InChIKey) to Prevent Misidentification with Chlorthalidone and Other Similarly Named Compounds

The InChIKey for 2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one is LSRUOHOVDCISNX-UHFFFAOYSA-N [1]. This identifier is critical because multiple online sources erroneously associate CAS 64124-04-5 with chlorthalidone (a thiazide-like diuretic with a completely different isoindolinone-sulfonamide structure) . Using the InChIKey as a procurement filter ensures that the received compound is the intended pyrazolone and not a mislabeled pharmaceutical agent, which would render biological experiments invalid.

Identity Verification Procurement Accuracy Analytical Chemistry

Limitations on Available Head-to-Head Biological Comparator Data for 2,4-Bis(3-chlorophenyl)-1H-pyrazol-3-one

A systematic search of the peer-reviewed literature and patent databases (excluding prohibited sources) did not identify any study that directly compares the biological activity, selectivity, metabolic stability, or in vivo pharmacokinetics of 2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one with structurally defined close analogs (e.g., 2,4-bis(4-chlorophenyl)-, 2,4-bis(2-chlorophenyl)-, or mixed 3-chlorophenyl/phenyl derivatives) in the same assay under identical conditions. Consequently, claims of differential potency, selectivity, or superior drug-like properties for this specific compound relative to its nearest neighbors cannot be substantiated with the current public evidence base. Procurement decisions must therefore rely on the physicochemical differentiation, tautomeric class behavior, and identity verification evidence presented above, rather than on demonstrated biological superiority.

Data Availability Research Gaps Procurement Caveats

Recommended Application Scenarios for 2,4-Bis(3-chlorophenyl)-1H-pyrazol-3-one Based on Verified Differentiation Evidence


Synthetic Intermediate for C4-Functionalized Pyrazolone Derivatives

The compound's predicted keto-tautomer dominance and the presence of a nucleophilic C4 position make it a suitable starting material for regioselective C4-alkylation, acylation, or condensation reactions to generate libraries of 4-substituted pyrazolones [1]. Researchers developing SAR around the pyrazolone scaffold can leverage its distinct tautomeric profile (relative to 4-unsubstituted analogs) to achieve reproducible C4 derivatization with predictable regiochemical outcomes.

Analytical Reference Standard for Chromatographic Method Development

With a documented purity of 98% (HPLC) and a unique InChIKey (LSRUOHOVDCISNX-UHFFFAOYSA-N), this compound can serve as a retention time and mass spectral reference standard for liquid chromatography–mass spectrometry (LC–MS) methods aimed at detecting or quantifying diaryl-pyrazolones in complex mixtures [2]. Its distinct isotopic pattern from two chlorine atoms provides an additional confirmatory feature in mass spectrometry workflows.

Physicochemical Probe for Halogen Effects in Pyrazolone Medicinal Chemistry

The computed XLogP of 4.4 and MW of 305.2 g/mol position this compound as a moderately lipophilic, dichlorinated probe for studying how meta-chloro substitution influences membrane partitioning, plasma protein binding, and CYP450 metabolic stability relative to non-halogenated or para-halogenated pyrazolone controls [2]. Such studies can inform the design of optimized pyrazolone-based lead compounds where halogen positioning is a critical parameter.

Intermediate for Pyrazole-Based CB1 Receptor Antagonist Development Programs

The pyrazole core with 3-chlorophenyl substitution is a recognized motif in cannabinoid CB1 receptor antagonist programs [3]. The target compound can serve as a late-stage intermediate or scaffold for further elaboration into CB1-targeting agents, provided its tautomeric state and reactivity at C4 are accounted for during synthetic planning.

Quote Request

Request a Quote for 2,4-bis(3-chlorophenyl)-1H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.